molecular formula C20H21N3 B416161 4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline

4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline

Katalognummer: B416161
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: AFQIQSADFDGFML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline is an organic compound with the molecular formula C20H21N3 and an average molecular mass of 303.409 Da . This chemical entity features a quinoline core linked to a phenylpiperazine moiety, a structural configuration of significant interest in medicinal chemistry and materials science. While the specific biological profile of this exact compound is not fully detailed in the literature, its structure suggests potential as a valuable scaffold for pharmacological research. Piperazine derivatives are extensively investigated for their interactions with the central nervous system . For instance, structurally related compounds containing the phenylpiperazine group have been studied as 5-HT3 receptor antagonists and have demonstrated antidepressant-like activity in preclinical models, indicating the research value of this chemical class in neuropharmacology . Furthermore, quinoline derivatives incorporating piperazine rings are also explored in material science applications, such as serving as effective corrosion inhibitors for metals in acidic environments, highlighting the versatility of this hybrid structure . This product is intended for research and development purposes in laboratory settings. 4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

Molekularformel

C20H21N3

Molekulargewicht

303.4 g/mol

IUPAC-Name

4-methyl-2-(4-phenylpiperazin-1-yl)quinoline

InChI

InChI=1S/C20H21N3/c1-16-15-20(21-19-10-6-5-9-18(16)19)23-13-11-22(12-14-23)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3

InChI-Schlüssel

AFQIQSADFDGFML-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C4=CC=CC=C4

Kanonische SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C4=CC=CC=C4

Herkunft des Produkts

United States

Biologische Aktivität

4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline, also known as 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline backbone with a piperazine moiety substituted at the 4-position with a phenyl group. This structural configuration is significant for its biological interactions and activities.

Property Description
Molecular Formula C18_{18}H20_{20}N2_{2}
Molecular Weight 278.37 g/mol
Solubility Soluble in organic solvents; limited solubility in water

Target Enzymes

The primary target of 4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission and potentially improving cognitive functions.

Biochemical Pathways

The compound also interacts with butyrylcholinesterase (BuChE), affecting cholinergic signaling pathways. This inhibition is crucial in various neurological conditions, where modulation of acetylcholine levels can influence disease progression and symptomatology.

Cognitive Enhancement

Studies have demonstrated that 4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline enhances cognitive functions by increasing acetylcholine availability. This effect has been linked to potential therapeutic applications in treating Alzheimer’s disease and other cognitive disorders.

Antitumor Activity

Recent research indicates that this compound exhibits significant antitumor properties. It has been evaluated for its ability to inhibit various cancer cell lines, showing promising results in reducing cell viability at low micromolar concentrations (IC50_{50} values ranging from 0.25 µM to 0.78 µM against different cancer types) . The compound's mechanism involves interference with cell signaling pathways essential for tumor growth and survival.

Interaction with G Protein-Coupled Receptors (GPCRs)

4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline has been identified as a potential ligand for GPCRs, which are pivotal in mediating various physiological responses. Its ability to bind selectively to these receptors may contribute to its antidepressant effects and further highlights its therapeutic potential.

In Vitro Studies

In vitro studies have shown that the compound effectively inhibits AChE and BuChE, leading to enhanced cholinergic activity. For instance, one study reported an IC50_{50} value of 0.25 µM for AChE inhibition, indicating strong activity compared to other known inhibitors .

Comparative Analysis

A comparative analysis with related compounds illustrates the unique efficacy of 4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline:

Compound Name Structural Features Biological Activity
2-(4-Methylpiperazin-1-yl)quinolineMethyl group on piperazineModerate antidepressant activity
2-(4-Benzylpiperidin-1-yl)quinolineBenzyl group on piperidineAnticancer properties
4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline Phenyl group enhances receptor bindingStrong antidepressant and anticancer effects

This table highlights how the phenyl substitution enhances receptor interactions, contributing to the compound's superior biological activity compared to its analogs.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Substituent Position and Heterocycle Variations

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and heterocycle modifications. Key analogs include:

Table 1: Structural Comparison of Quinoline Derivatives
Compound Name Substituents (Quinoline Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline 4-Me, 2-(4-phenylpiperazin-1-yl) C₂₀H₂₀N₃ 302.40 Phenylpiperazine enhances receptor binding
6-Methoxy-2-(4-phenylpiperazin-1-yl)quinoline (PA001) 6-OMe, 2-(4-phenylpiperazin-1-yl) C₂₀H₁₉N₃O 317.39 Methoxy group improves MAO-B inhibition
4-Methyl-2-(piperidin-1-yl)quinoline (ML204) 4-Me, 2-piperidin-1-yl C₁₅H₁₈N₂ 226.32 Piperidine substitution reduces polarity
2-(Piperazin-1-yl)quinoline (3WC) 2-piperazin-1-yl (no phenyl substitution) C₁₃H₁₅N₃ 213.28 Simplified structure for baseline activity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Phenylpiperazine analogs (e.g., PA001 and the target compound) show higher logP values compared to piperidine derivatives, impacting membrane permeability.
  • Metabolic Stability : Methoxy groups (PA001) may slow oxidative metabolism compared to methyl substituents .
  • Solubility : Piperazine-containing compounds generally exhibit better aqueous solubility than piperidine derivatives due to increased polarity .

Computational Data

  • Docking Studies : PA001’s methoxy group forms hydrogen bonds with MAO-B active-site residues (e.g., Tyr 435), while the target compound’s methyl group may favor hydrophobic interactions .
  • DFT Analysis: Substituted quinolines exhibit varied electron densities; phenylpiperazine derivatives show enhanced charge delocalization, influencing receptor binding .

Vorbereitungsmethoden

Styrene Oxide Condensation with N-Methylethanolamine

A patented method reacts styrene oxide with N-methylethanolamine in aprotic polar solvents such as dimethylformamide (DMF) or 1,3-dimethylimidazolidin-2-one. This single-step process avoids isomerization by maintaining anhydrous conditions at 80–100°C for 6–8 hours, yielding 1-methyl-3-phenylpiperazine with >85% purity. The solvent choice significantly impacts reaction kinetics, with DMF reducing side-product formation compared to aqueous systems.

Palladium-Catalyzed Amination

For aryl-functionalized piperazines, palladium(II)-catalyzed amination of aryl halides (e.g., bromonaphthalene) with excess piperazine achieves regioselective coupling. Using 1-bromonaphthalene and piperazine in i-propanol at reflux for 4 hours produces 1-(naphthalen-1-yl)piperazine in 70% yield. This method is scalable and avoids harsh reducing agents.

Preparation of the Quinoline Core

The quinoline backbone is typically synthesized via cyclization reactions.

Vilsmeier-Haack Reaction

6-(o-Tolylamino)pyrimidin-4(3H)-one undergoes cyclization using Vilsmeier reagent (POCl₃/DMF) at 90°C for 2 hours to form 9-methylpyrimido[4,5-b]quinolin-4-ol. This method, reported in antitumor studies, provides an 80% yield of the quinoline precursor.

Bromination of Quinolin-2(1H)-one

4-(Bromomethyl)quinolin-2(1H)-one is prepared by treating quinolin-2(1H)-one with bromine in acetic acid at 0°C. The brominated intermediate serves as a key electrophile for subsequent N-alkylation with piperazine derivatives.

Coupling of Piperazine and Quinoline Moieties

N-Alkylation with Bromomethylquinoline

A widely adopted method involves reacting 4-(bromomethyl)quinolin-2(1H)-one with substituted piperazines in DMF using potassium carbonate as a base. For example, 4-({4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl}methyl)quinolin-2(1H)-one is synthesized at 100–105°C for 8 hours, yielding 62% after crystallization with isopropanol. Tetrabutylammonium bromide enhances reaction rates by phase-transfer catalysis.

Reductive Amination

In dopamine receptor ligand studies, chloroacetonitrile is used to N-alkylate aryl piperazines, followed by Raney nickel-catalyzed hydrogenation to form primary amines. These intermediates undergo reductive amination with ketones (e.g., 7-methoxy-2-tetralone) to attach the quinoline system.

Catalytic Hydrogenation and Functional Group Modifications

Palladium-Catalyzed Cyano Reduction

A patent describes reducing 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine to 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol using a partially deactivated palladium catalyst (0.1–5 wt%) in sulfuric acid. Optimal conditions (60–70°C, 3–5 kgf/cm² hydrogen pressure) achieve >90% conversion. Iron sulfate is added to deactivate the catalyst, preventing over-reduction.

Methylation of Piperazine Nitrogen

Methylation of 2-phenylpiperazine with methyl iodide in acetone, though historically low-yielding (≤50%), remains a benchmark. Modern adaptations use phase-transfer catalysts to improve yields to 65%.

Purification and Analytical Characterization

Recrystallization Techniques

Crude products are purified via recrystallization from toluene, methanol, or heptane. For instance, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol is recrystallized from toluene-heptane (1:3) to attain >99% purity.

Spectroscopic Confirmation

  • 1H NMR : Piperazine protons appear as doublets at δ 2.48–3.30 ppm, while quinoline aromatic protons resonate at δ 6.8–8.1 ppm.

  • IR : Stretching vibrations at 1658 cm⁻¹ confirm the quinoline carbonyl.

  • MS : Molecular ion peaks at m/z 334.1 ([M+H]⁺) validate the target compound.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYieldPurity
N-AlkylationBromomethylquinoline, PiperazineDMF, K₂CO₃, 100°C, 8 h62%>98%
Reductive AminationChloroacetonitrile, QuinolineRaney Ni, H₂, EtOH, 24 h55%95%
Catalytic Hydrogenation3-Cyanopyridine DerivativePd/Fe, H₂SO₄, 70°C, 5 kgf/cm²90%>99%

Q & A

Q. Key Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in piperazine introduction .

How is 4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline characterized structurally and analytically?

Basic Research Question
Post-synthesis characterization employs:

Technique Parameters Analyzed Example from Evidence
NMR ¹H/¹³C chemical shifts, coupling constantsConfirmation of piperazine and quinoline proton environments
MS Molecular ion ([M+H]⁺), fragmentation patternsVerification of molecular weight (e.g., m/z 343)
XRD Crystal lattice parameters, bond angles/distancesSHELX software for refining triclinic/triclinic-like structures (e.g., α = 103.8°, β = 98.5°)

Advanced Tip : Use DFT calculations to predict electronic properties and compare with experimental XRD data to resolve ambiguities .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question
Optimization strategies include:

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during methylation .
  • Catalyst Screening : Testing Pd-based catalysts (e.g., Pd₂(dba)₃) for coupling efficiency .
  • Solvent Effects : Switching to DMF from THF increased yields by 20% in piperazine substitution reactions .

Q. Data-Driven Approach :

Condition Yield Improvement Reference
DMF vs. THF+20%
Pd(OAc)₂ vs. No Catalyst+35%

How are contradictions in pharmacological data resolved (e.g., varying receptor affinities)?

Advanced Research Question
Contradictions arise from structural modifications (e.g., substituent effects). Strategies include:

SAR Studies : Systematic variation of substituents (e.g., trifluoromethyl vs. methoxy groups) to assess binding trends .

Computational Docking : Molecular dynamics simulations to compare binding poses with dopamine D3 vs. D2 receptors .

Meta-Analysis : Cross-referencing datasets from multiple studies (e.g., IC₅₀ values for TRPC4 inhibition vary due to assay conditions) .

Example : The trifluoromethyl group in related compounds enhances lipophilicity, altering membrane permeability and observed IC₅₀ values .

What computational methods are used to study target interactions?

Advanced Research Question

Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., TRPC4 or dopamine D3) .

MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

QSAR Modeling : Regression analysis to correlate substituent electronic parameters (Hammett σ) with activity .

Case Study : Modifying the piperazine N-substituent from phenyl to 4-fluorophenyl increased D3 receptor selectivity by 15-fold .

How is crystallographic data analyzed to confirm molecular structure?

Basic Research Question

Data Collection : High-resolution XRD (Mo-Kα radiation, λ = 0.71073 Å) .

Structure Refinement : SHELXL for iterative model adjustment (R-factor < 0.05) .

Validation : PLATON for checking torsional angles and hydrogen-bonding networks .

Advanced Application : Use Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H⋯π contacts in triclinic crystals) .

What strategies mitigate metabolic instability in related quinoline derivatives?

Advanced Research Question

Structural Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .

Prodrug Design : Masking hydroxyl groups as esters to enhance bioavailability .

In Silico Prediction : ADMET Predictor™ to estimate metabolic hotspots .

Evidence : The 4-methyl group in 4-Methyl-2-(4-phenylpiperazin-1-yl)quinoline reduces steric hindrance, improving metabolic stability compared to bulkier analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.